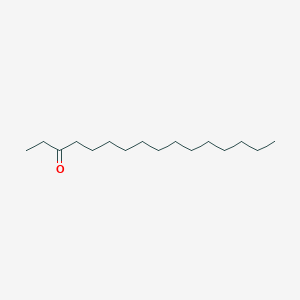

3-Hexadecanone

Description

Propriétés

IUPAC Name |

hexadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMXHUUHBSCKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066412 | |

| Record name | 3-Hexadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3-Hexadecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18787-64-9 | |

| Record name | 3-Hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18787-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018787649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexadecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hexadecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58JRT3EVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Role of 3-Hexadecanone in Insect Chemical Communication: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Known Occurrences and Postulated Roles

The documented instances of 3-Hexadecanone in the chemical ecology of insects are sparse, yet they point towards significant roles in inter- and intra-specific communication.

In Termites: An Allomonal Defense?

In the termite species Parrhinotermes pygmaeus and Schedorhinotermes lamanianus, this compound is classified as an allomone. Allomones are chemical substances that benefit the emitter by modifying the behavior of the receiver of a different species. In the context of termites, such compounds are often employed in defense against predators or competitors. It is plausible that this compound is a component of the termites' defensive secretions, potentially acting as a repellent or toxicant to other arthropods. However, without access to the original research, the specific context and behavioral effects of this compound remain speculative.

In Ants: A Pheromonal Signal

For the ant species Notoncus ectatommoides, this compound is categorized as a pheromone, a chemical signal that mediates interactions between individuals of the same species. Pheromones in ants can govern a wide array of behaviors, including trail-following, alarm signaling, nestmate recognition, and mating. The specific function of this compound in N. ectatommoides is yet to be characterized in the available literature. It could potentially be a component of a trail pheromone, an alarm pheromone, or a cuticular hydrocarbon involved in recognition cues.

Quantitative Data Summary

A critical gap in the current understanding of this compound's role in chemical ecology is the lack of quantitative data. To facilitate future research and provide a clear overview of the necessary data points, the following table outlines the types of quantitative information that are essential for a thorough analysis.

| Data Type | Description | Relevance to this compound Research |

| Electrophysiological Response (EAG/GC-EAD) | Measures the antennal response of an insect to a specific compound. Data is typically presented as mean response amplitude (in mV) to a known concentration of the stimulus. | To determine if the antennae of P. pygmaeus, S. lamanianus, and N. ectatommoides are capable of detecting this compound and to establish a dose-response relationship. |

| Behavioral Assay Data | Quantifies the behavioral response of an insect to a chemical stimulus. Examples include attraction/repellence indices, trail-following accuracy, or aggression levels. | To elucidate the specific behavioral function of this compound (e.g., as a repellent, attractant, alarm signal, or trail marker) in the respective insect species. |

| Glandular Content Analysis (GC-MS) | Identifies and quantifies the chemical components of an insect's exocrine glands. Data is presented as relative abundance or absolute quantity (e.g., ng/individual). | To confirm the presence and determine the concentration of this compound in the relevant glands of the source insects, providing context for its biological activity. |

| Dose-Response Curves | Plots the magnitude of a biological response (electrophysiological or behavioral) as a function of the concentration of the chemical stimulus. | To establish the sensitivity of the insects to this compound and to identify the threshold concentration required to elicit a response. |

Experimental Protocols: A Roadmap for Future Investigation

To address the current knowledge gaps, a series of well-defined experimental protocols are necessary. The following provides a detailed methodology for key experiments that would be crucial in elucidating the role of this compound.

Glandular Source Identification and Chemical Analysis

Objective: To identify the exocrine gland(s) that produce and store this compound in the target insect species and to quantify its abundance.

Methodology:

-

Insect Collection and Gland Dissection: Collect individuals of P. pygmaeus, S. lamanianus, and N. ectatommoides. Dissect out relevant exocrine glands (e.g., mandibular glands, frontal glands, Dufour's gland, poison gland) under a stereomicroscope.

-

Solvent Extraction: Place the dissected glands in a microvial with a minimal amount of a suitable solvent (e.g., hexane, dichloromethane) to extract the chemical constituents.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Inject the extract into a GC-MS system.

-

GC Column: Use a non-polar or mid-polar capillary column suitable for separating long-chain ketones.

-

Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds of varying volatility.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Compound Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time to that of a synthetic standard. Quantify the amount of this compound using an internal standard.

Electrophysiological Assays

Objective: To determine if the antennae of the target insects can detect this compound.

Methodology:

-

Antennal Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between two electrodes.

-

Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., mineral oil).

-

Electroantennography (EAG): Deliver puffs of air carrying the different concentrations of this compound over the antennal preparation. Record the resulting electrical potential changes.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): Couple the effluent of a gas chromatograph to an EAG preparation. Inject a glandular extract to identify which components elicit an antennal response. Co-inject with a synthetic standard of this compound to confirm its activity.

Behavioral Bioassays

Objective: To determine the behavioral function of this compound.

Methodology (example for a trail-following assay in ants):

-

Arena Setup: Use a Y-maze or a similar arena with a neutral substrate.

-

Trail Application: Use a microsyringe to lay an artificial trail with a solution of synthetic this compound on one arm of the maze and a solvent control on the other arm.

-

Behavioral Observation: Introduce an individual ant at the start of the maze and record its choice of arm and the duration it spends on each trail.

-

Data Analysis: Use statistical tests (e.g., Chi-squared test, t-test) to determine if there is a significant preference for the this compound trail.

Visualizing the Path Forward: Experimental Workflows and Signaling Pathways

To conceptualize the necessary research and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for investigating this compound.

Caption: Putative pheromone signaling pathway for this compound.

Conclusion and Future Directions

The role of this compound in chemical ecology presents a compelling area for further research. While its identification in a few insect species suggests important functions as both an allomone and a pheromone, the lack of detailed experimental data severely limits our current understanding. The methodologies and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically investigate this enigmatic semiochemical. Future studies should focus on isolating and identifying this compound from the source insects, conducting rigorous electrophysiological and behavioral assays to determine its function and potency, and ultimately, elucidating the neural and molecular mechanisms underlying the responses it elicits. Such research will not only contribute to a more complete picture of insect chemical communication but may also open avenues for the development of novel pest management strategies and provide insights for drug development professionals interested in receptor-ligand interactions.

Understanding the structure and functional groups of 3-Hexadecanone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, functional groups, and physicochemical properties of 3-Hexadecanone. It includes detailed experimental protocols for its characterization and a summary of its known biological context.

Chemical Structure and Properties

This compound, also known as ethyl tridecyl ketone, is a long-chain aliphatic ketone. Its structure consists of a sixteen-carbon backbone with a carbonyl group located at the third carbon position. This structure imparts specific chemical and physical properties that are critical for its behavior and potential applications.

The primary functional group in this compound is the ketone group (C=O). This polar group is situated within a nonpolar alkyl chain, resulting in a molecule with dual polarity. The ketone group is a site of reactivity, participating in various organic reactions.

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | Hexadecan-3-one | |

| Synonyms | Ethyl tridecyl ketone | |

| CAS Number | 18787-64-9 | |

| Molecular Formula | C₁₆H₃₂O | |

| Molecular Weight | 240.42 g/mol | |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 42-44 °C | |

| Boiling Point | 140 °C at 2 mmHg | |

| Density | 0.8292 g/cm³ (estimated) | |

| Refractive Index | 1.4440 (estimated) |

Experimental Protocols for Characterization

Detailed methodologies for the spectroscopic analysis and synthesis of this compound are provided below. These protocols are representative and may require optimization based on available instrumentation and sample purity.

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of aliphatic ketones is the reaction of a Grignard reagent with a nitrile.[1]

Reaction Scheme:

Tridecanenitrile + Ethylmagnesium Bromide → Iminium salt intermediate --(H₃O⁺)--> this compound

Materials:

-

Tridecanenitrile

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Aqueous solution of a weak acid (e.g., NH₄Cl) for workup

-

Hydrochloric acid (for hydrolysis)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and purification (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Nitrile: A solution of tridecanenitrile in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then treated with aqueous hydrochloric acid to hydrolyze the intermediate imine salt to the ketone.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Below is a workflow diagram for the synthesis of this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄).[2][3][4]

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Expected Chemical Shifts (δ):

-

~2.4 ppm (triplet, 2H): -CH₂- protons adjacent to the carbonyl group (on the ethyl side).

-

~2.1 ppm (triplet, 2H): -CH₂- protons adjacent to the carbonyl group (on the tridecyl side).

-

~1.2-1.6 ppm (multiplet, 22H): Methylene protons of the long alkyl chain.

-

~1.05 ppm (triplet, 3H): Methyl protons of the ethyl group.

-

~0.88 ppm (triplet, 3H): Terminal methyl protons of the tridecyl chain.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).[5]

-

Internal Standard: CDCl₃ at 77.0 ppm.[6]

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Expected Chemical Shifts (δ):

-

~211 ppm: Carbonyl carbon (C=O).[2]

-

~42 ppm: -CH₂- carbon adjacent to the carbonyl (on the tridecyl side).

-

~36 ppm: -CH₂- carbon adjacent to the carbonyl (on the ethyl side).

-

~22-32 ppm: Methylene carbons of the long alkyl chain.

-

~14 ppm: Terminal methyl carbon of the tridecyl chain.

-

~8 ppm: Methyl carbon of the ethyl group.

-

-

-

Instrument: A standard GC-MS system with a mass selective detector.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent like hexane or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: KBr pellet method.[8][9]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Collection:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~2955-2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.

-

~1715 cm⁻¹: Strong C=O stretching vibration, characteristic of an aliphatic ketone.[10]

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

-

Biological Context

Currently, there is limited specific information available in the scientific literature detailing the involvement of this compound in defined signaling pathways. However, as a long-chain ketone, it falls into a class of molecules with known biological relevance.

Ketone bodies, such as acetoacetate and β-hydroxybutyrate, are well-established as alternative energy sources for the brain and other tissues during periods of fasting or in ketogenic states.[11][12] They are also recognized as signaling molecules that can influence cellular processes.[13] While this compound is not a primary metabolic ketone body, its structural similarity suggests potential interactions with lipid metabolic pathways.

Some studies on essential oils and natural extracts containing long-chain aliphatic ketones have reported general antimicrobial or insecticidal activities.[14] However, specific studies focusing on the biological activities of pure this compound are scarce. Further research is required to elucidate any specific roles of this compound in biological systems, including its potential as a signaling molecule or its pharmacological effects.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. brainly.com [brainly.com]

- 4. chemrevise.org [chemrevise.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. archimer.ifremer.fr [archimer.ifremer.fr]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Hexadecan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecan-3-one, systematically named hexadecan-3-one according to IUPAC nomenclature, is a long-chain aliphatic ketone.[1] Its chemical structure consists of a sixteen-carbon chain with a carbonyl group located at the third carbon position. This compound, also known by synonyms such as 3-Hexadecanone and Ethyl n-tridecyl ketone, is of interest to researchers in various fields due to its presence in nature as a semiochemical and its potential applications in organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and its role in biological signaling pathways.

Chemical and Physical Properties

Hexadecan-3-one is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Reference |

| IUPAC Name | Hexadecan-3-one | [1] |

| Synonyms | This compound, Ethyl n-tridecyl ketone | |

| CAS Number | 18787-64-9 | |

| Molecular Formula | C₁₆H₃₂O | |

| Molecular Weight | 240.42 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 42-44 °C | |

| Boiling Point | 140 °C at 2 mmHg | |

| Density | 0.8292 g/cm³ (estimated) |

Spectroscopic Data

The structural elucidation of hexadecan-3-one relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a typical long-chain ketone like hexadecan-3-one would exhibit characteristic signals. The protons alpha to the carbonyl group (on C2 and C4) are expected to appear in the downfield region around δ 2.2-2.4 ppm as triplets. The terminal methyl protons of the ethyl group (C1) would be a triplet at approximately δ 1.0 ppm, while the terminal methyl protons of the tridecyl chain (C16) would appear as a triplet around δ 0.9 ppm. The numerous methylene groups of the long alkyl chain would produce a complex multiplet in the δ 1.2-1.6 ppm region.[2]

-

¹³C NMR: The carbon-13 NMR spectrum is distinguished by the carbonyl carbon signal, which is expected to be significantly downfield in the range of δ 205-220 ppm.[3][4] The carbons alpha to the carbonyl (C2 and C4) would appear around δ 30-45 ppm. The terminal methyl carbons would be the most upfield signals, below δ 15 ppm, while the internal methylene carbons of the long chain would resonate in the δ 20-35 ppm range.[3][4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of a long-chain ketone is characterized by fragmentation patterns resulting from the cleavage of bonds adjacent to the carbonyl group. For hexadecan-3-one, prominent fragmentation would involve alpha-cleavage, leading to the loss of an ethyl radical (C₂H₅•) or a tridecyl radical (C₁₃H₂₇•). Another common fragmentation pathway is the McLafferty rearrangement, which would result in the elimination of a neutral alkene molecule.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of hexadecan-3-one will prominently feature a strong absorption band characteristic of the C=O stretching vibration of a ketone, typically appearing in the range of 1705-1725 cm⁻¹.[7][8][9] Additionally, C-H stretching vibrations from the alkyl chains will be observed around 2850-2960 cm⁻¹.[8]

Experimental Protocols

The synthesis of hexadecan-3-one can be achieved through established organic chemistry methodologies. Below are detailed protocols for two common synthetic routes.

Synthesis via Oxidation of a Secondary Alcohol

This method involves the oxidation of the corresponding secondary alcohol, hexadecan-3-ol.

Reaction: Hexadecan-3-ol → Hexadecan-3-one

Protocol:

-

Reagent Preparation: Prepare a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexadecan-3-ol in the chosen anhydrous solvent.

-

Oxidation: Cool the alcohol solution in an ice bath. Slowly add the oxidizing agent solution to the stirred alcohol solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture appropriately based on the oxidizing agent used. For a PCC oxidation, the mixture can be filtered through a pad of silica gel or celite. For a Swern oxidation, an aqueous workup is typically performed.

-

Purification: The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure hexadecan-3-one.

Synthesis via Grignard Reaction with a Nitrile

This protocol utilizes the reaction of a Grignard reagent with a nitrile to form a ketone after hydrolysis.

Reaction: Ethylmagnesium bromide + Tridecanenitrile → Hexadecan-3-one

Protocol:

-

Grignard Reagent Preparation: Prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with Nitrile: In a separate flask under an inert atmosphere, dissolve tridecanenitrile in the same anhydrous solvent. Cool this solution in an ice bath.

-

Addition: Slowly add the prepared Grignard reagent to the stirred nitrile solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). This step hydrolyzes the intermediate imine to the desired ketone.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.[10]

Biological Role and Signaling Pathway

Hexadecan-3-one has been identified as a semiochemical, a chemical substance that carries information between organisms. Specifically, it can function as a pheromone in certain insect species, playing a role in intraspecific communication.[11]

Insect Pheromone Communication Pathway

The general pathway for the detection and processing of volatile pheromones like hexadecan-3-one in insects is as follows:

-

Detection: The pheromone molecules are detected by specialized olfactory receptor neurons (ORNs) located within sensory hairs (sensilla) on the insect's antennae.[1][12]

-

Signal Transduction: Upon binding of the pheromone to a specific odorant receptor protein on the ORN, a conformational change is induced, leading to the opening of ion channels. This generates an electrical signal (action potential).

-

Neural Processing: The electrical signal travels along the axon of the ORN to the antennal lobe, the primary olfactory center in the insect brain. Here, the information is processed in specialized neuropils called glomeruli.

-

Behavioral Response: The processed information is then relayed to higher brain centers, ultimately leading to a specific behavioral response, such as mate-seeking or aggregation.[13]

Below is a diagram illustrating this signaling pathway.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of hexadecan-3-one.

References

- 1. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Chemical communication in insects - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 13. onlineentomology.ifas.ufl.edu [onlineentomology.ifas.ufl.edu]

An In-depth Technical Guide to 3-Hexadecanone: Synonyms, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hexadecanone, a long-chain aliphatic ketone. It details its various synonyms and alternative names, summarizes its key chemical and physical properties, and presents a detailed analytical workflow for its separation and analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may be working with or investigating this compound.

Nomenclature and Identification

Accurate identification of chemical compounds is critical in scientific research and development. This compound is known by several alternative names and is assigned specific identifiers by various chemical and regulatory databases. A consolidated list of these identifiers is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | hexadecan-3-one |

| Synonyms | Ethyl tridecyl ketone, Ethyl n-tridecyl ketone |

| CAS Number | 18787-64-9 |

| EC Number | 242-572-6 |

| PubChem CID | 87789 |

| ChEBI ID | CHEBI:179365 |

| LIPID MAPS ID | LMFA12000188 |

| Molecular Formula | C₁₆H₃₂O |

| Molecular Weight | 240.42 g/mol |

| InChI | InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h3-15H2,1-2H3 |

| InChIKey | LTMXHUUHBSCKEK-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCC(=O)CC |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Physical Description | White crystalline solid[1] |

| Melting Point | 42-44 °C |

| Boiling Point | 140 °C at 2 mmHg |

| Solubility | Insoluble in water. Soluble in organic solvents. |

| Kovats Retention Index | Standard non-polar: 1777, 1778; Semi-standard non-polar: 1803[1] |

Experimental Protocol: Separation by High-Performance Liquid Chromatography (HPLC)

The following section details an experimental protocol for the separation and analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is suitable for purity assessment and quantification.[2]

Materials and Instrumentation

-

Column: Newcrom R1 HPLC column

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile (MeCN)

-

-

Acid Modifier: Phosphoric acid (for standard applications) or Formic acid (for Mass Spectrometry compatible applications)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions

-

Mode: Reverse Phase (RP)

-

Mobile Phase Composition: A suitable gradient of Acetonitrile and Water. The exact gradient will depend on the specific separation requirements and should be optimized in the laboratory.

-

Flow Rate: To be optimized based on column dimensions and particle size.

-

Detection: UV detection at an appropriate wavelength for ketones (typically in the range of 200-220 nm).

-

Column Temperature: Ambient or controlled as required for reproducibility.

Sample Preparation

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable organic solvent, such as Acetonitrile or Methanol, to a known concentration.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Analytical Procedure

-

Equilibrate the HPLC column with the initial mobile phase composition for a sufficient amount of time to ensure a stable baseline.

-

Inject a known volume of the prepared sample onto the column.

-

Run the HPLC method with the defined gradient and detection parameters.

-

Record the chromatogram and integrate the peak corresponding to this compound.

-

For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

Caption: Workflow for the HPLC analysis of this compound.

Biological Context and Signaling Pathways

Currently, there is limited specific information available in the public domain directly implicating this compound in defined signaling pathways. It has been identified as a component in the plant Cochlospermum tinctorium.[1] While many long-chain ketones and related lipids are known to play roles in cellular signaling, energy storage, and membrane structure, the precise biological function and pathway involvement of this compound remain an area for further investigation.

Researchers interested in the potential biological activity of this compound could explore its effects on pathways commonly modulated by lipids, such as those involved in inflammation, metabolic regulation, or cellular proliferation.

Conclusion

This technical guide has provided a detailed summary of the nomenclature, physicochemical properties, and a standard analytical method for this compound. The provided information aims to support researchers and scientists in their work with this compound. Future research is warranted to elucidate the potential biological roles and signaling pathway interactions of this compound, which may open new avenues for its application in drug development and other scientific disciplines.

References

Methodological & Application

Methods for the synthesis of long-chain ketones like 3-Hexadecanone.

Application Note: Synthesis of Long-Chain Ketones

Topic: Methods for the Synthesis of Long-Chain Ketones, Featuring 3-Hexadecanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain ketones are crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and agrochemicals. Their synthesis is a fundamental operation in organic chemistry. This document provides a comparative overview of several key methodologies for the preparation of long-chain ketones, with a specific focus on the synthesis of this compound (CH₃CH₂(CO)(CH₂)₁₂CH₃), a 16-carbon aliphatic ketone. Detailed experimental protocols and a summary of reaction parameters are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

Overview of Synthetic Methodologies

Several synthetic routes are available for the preparation of long-chain ketones. The choice of method often depends on the availability of starting materials, desired yield, scalability, and tolerance to various functional groups. Key methods include the reaction of organometallic reagents with carboxylic acid derivatives, catalytic ketonization of fatty acids, and the oxidation of secondary alcohols.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key quantitative data for various methods applicable to the synthesis of long-chain ketones, allowing for a direct comparison of their performance.

| Method | Reactants | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |

| Grignard Reaction with Nitriles | Long-chain Nitrile, Grignard Reagent | Diethyl ether or THF, followed by aqueous acid | 2-6 h | 0 to reflux | 60-80 |

| Weinreb Amide Synthesis | Weinreb Amide, Grignard or Organolithium Reagent | THF | 1-4 h | 0 to rt | 75-95 |

| Organocadmium Reagents | Acyl Chloride, Organocadmium Reagent | Diethyl ether or Benzene | Several hours | Reflux | Generally good yields |

| Ketonization of Fatty Acids | Carboxylic Acids | Iron Oxide Catalyst | 4-8 h | 350-450 | 80-95 |

| Oxidation of Secondary Alcohols | Secondary Alcohol | PCC, DMP, Swern (e.g., (COCl)₂, DMSO, NEt₃), or CrO₃/H₂SO₄ | Varies | Varies | Generally high |

Experimental Protocols

Grignard Reaction with a Long-Chain Nitrile for this compound Synthesis

This method involves the addition of a Grignard reagent to a nitrile, followed by hydrolysis of the intermediate imine to yield a ketone.[1][2] For the synthesis of this compound, tridecanenitrile and ethylmagnesium bromide would be suitable starting materials.

Protocol:

-

Prepare a solution of tridecanenitrile (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent, ethylmagnesium bromide (1.1 equiv), dropwise to the nitrile solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction back to 0 °C and quench it by the slow addition of 2 M aqueous HCl.

-

Separate the organic layer, and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Weinreb Amide Synthesis

The Weinreb amide approach is a highly efficient method that prevents the common problem of over-addition of the organometallic reagent, which can occur with other carboxylic acid derivatives.[1]

Protocol:

-

To a solution of the long-chain Weinreb amide (e.g., N-methoxy-N-methyltridecanamide) (1.0 equiv) in anhydrous THF under an inert atmosphere, add the Grignard reagent (e.g., ethylmagnesium bromide) (1.2 equiv) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding 1 M aqueous HCl at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ketone via flash column chromatography.

Synthesis via Organocadmium Reagents

The reaction between an organocadmium compound and an acid chloride is a well-established method for preparing ketones.[3][4] Organocadmium reagents are less reactive than Grignard reagents and do not typically react with the ketone product.[3]

Protocol:

-

Prepare the organocadmium reagent (dialkylcadmium) by reacting a Grignard reagent (2.2 equiv) with anhydrous cadmium chloride (CdCl₂) (1.0 equiv) in anhydrous diethyl ether.

-

Once the formation of the organocadmium reagent is complete, add the acyl chloride (e.g., tridecanoyl chloride) (2.0 equiv) dropwise to the solution, often with cooling.

-

After the addition, the reaction mixture is typically refluxed for about an hour to ensure the reaction goes to completion.

-

After cooling, the reaction is worked up by adding dilute acid to decompose the cadmium complex and unreacted reagents.

-

The ketone is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Catalytic Ketonization of Fatty Acids

This method involves the high-temperature conversion of carboxylic acids into ketones over a metal oxide catalyst.[1]

Protocol:

-

Place a mixture of the long-chain fatty acid (e.g., tridecanoic acid and propanoic acid) and a powdered iron oxide catalyst in a fixed-bed reactor.

-

Heat the reactor to the desired temperature (typically 350-450 °C) under a constant flow of an inert gas, such as nitrogen.[1]

-

The volatile products, which include the ketone, water, and carbon dioxide, are passed through a condenser to liquefy the ketone and water.[1]

-

The collected liquid is then subjected to distillation under reduced pressure to separate the long-chain ketone from water and any unreacted starting material.[1]

Oxidation of a Secondary Alcohol

The oxidation of a secondary alcohol provides a direct route to a ketone.[5][6][7][8][9] For this compound, the corresponding secondary alcohol is 3-hexadecanol.

Protocol (using Pyridinium Chlorochromate - PCC):

-

Suspend pyridinium chlorochromate (PCC) (1.5 equiv) in dichloromethane (DCM) in a round-bottom flask.

-

Add a solution of the secondary alcohol (e.g., 3-hexadecanol) (1.0 equiv) in DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude ketone.

-

If necessary, purify the product by flash column chromatography.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. leah4sci.com [leah4sci.com]

- 3. designer-drug.com [designer-drug.com]

- 4. [PDF] The use of organocadmium reagents for the preparation of ketones. | Semantic Scholar [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

High-performance liquid chromatography (HPLC) method for 3-Hexadecanone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This document provides a detailed application note and protocol for the analysis of 3-Hexadecanone, a long-chain aliphatic ketone, using Reverse-Phase HPLC (RP-HPLC) with UV detection. The described method is suitable for purity assessment, quantitative analysis, and quality control in various research and development settings.

Chromatographic Method

The separation of this compound is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Due to the non-polar nature of this compound, a high percentage of organic solvent is required for elution. Detection is performed in the low UV range, as aliphatic ketones lack a strong chromophore.

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector Wavelength | 210 nm |

| Run Time | 15 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in acetonitrile and make up to the mark with the same solvent.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve the analyte.

-

Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The following tables provide representative data for the validation of an HPLC method for a non-polar compound, which can be used as a guideline for the validation of the this compound method.

Linearity

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 25 | 24.8 | 99.2 |

| 50 | 50.3 | 100.6 |

| 75 | 74.5 | 99.3 |

| Average Recovery (%) | 99.7 |

Precision (Repeatability)

| Sample ID | Peak Area (n=6) | % RSD |

| 50 µg/mL Standard | 761,500, 762,300, 760,900, 763,100, 761,800, 762,500 | < 1.0% |

Sensitivity

| Parameter | Value |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the Extraction and Isolation of 3-Hexadecanone from Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexadecanone, a long-chain aliphatic ketone, has been identified in natural sources, including the rhizome of Cochlospermum tinctorium[1][2]. This document provides detailed application notes and standardized protocols for the extraction, isolation, and purification of this compound from plant materials. The methodologies described herein are based on established techniques for the separation of lipophilic compounds and ketones from complex natural product mixtures. These protocols are intended to serve as a foundational guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Parameters for Extraction and Chromatography

The following tables summarize key quantitative data for the successful extraction and isolation of this compound. These values are derived from typical protocols for similar compounds and should be optimized for specific experimental conditions.

Table 1: Solvent Extraction Parameters

| Parameter | Value | Rationale |

| Solvent System | Hexane or Dichloromethane | Non-polar solvents are effective for extracting lipophilic compounds like long-chain ketones. |

| Solvent-to-Biomass Ratio | 10:1 (v/w) | Ensures thorough wetting and extraction of the plant material. |

| Extraction Time | 24 - 48 hours | Allows for sufficient diffusion of the target compound from the plant matrix into the solvent. |

| Extraction Temperature | Room Temperature | Minimizes the degradation of thermally labile compounds. |

| Number of Extractions | 3 | Ensures exhaustive extraction of the target compound. |

Table 2: Column Chromatography Parameters for Purification

| Parameter | Value | Rationale |

| Stationary Phase | Silica Gel (60-120 mesh) | A standard polar stationary phase for the separation of non-polar to moderately polar compounds. |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate | A gradient elution allows for the separation of a wide range of compounds with varying polarities. |

| Initial Eluent Composition | 100% Hexane | Starts with a non-polar mobile phase to elute very non-polar compounds first. |

| Final Eluent Composition | 90:10 Hexane:Ethyl Acetate | Gradually increasing the polarity allows for the elution of more polar compounds, including ketones. |

| Column Loading Capacity | 1-5% of silica gel weight | Prevents overloading of the column, which can lead to poor separation. |

Table 3: Preparative HPLC Parameters for Final Purification

| Parameter | Value | Rationale |

| Column | Newcrom R1, C18, or similar reversed-phase | Reversed-phase chromatography is well-suited for the separation of hydrophobic molecules like this compound.[3] |

| Mobile Phase | Acetonitrile and Water | A common and effective mobile phase for reversed-phase HPLC.[3] |

| Modifier | 0.1% Formic Acid | Improves peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[3] |

| Flow Rate | Dependent on column dimensions | Scaled appropriately for the preparative column to ensure optimal separation. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | Ketones have a weak chromophore, but can be detected at low UV wavelengths. MS provides more specific detection.[4] |

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and isolation of this compound from dried and powdered plant material, such as the rhizomes of Cochlospermum tinctorium.

Protocol 1: Solvent Extraction of Crude Lipophilic Fraction

This protocol describes the initial extraction of the lipophilic compounds from the plant material.

Materials and Equipment:

-

Dried and finely powdered plant material

-

Hexane or Dichloromethane (analytical grade)

-

Erlenmeyer flasks or beakers

-

Magnetic stirrer and stir bars

-

Filter paper and funnel or Büchner funnel with vacuum flask

-

Rotary evaporator

Procedure:

-

Weigh 100 g of the dried, powdered plant material and place it into a 2 L Erlenmeyer flask.

-

Add 1 L of hexane (or dichloromethane) to the flask to achieve a 10:1 solvent-to-biomass ratio.

-

Stir the mixture at room temperature for 24 hours using a magnetic stirrer.

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Transfer the plant residue back to the flask and repeat the extraction process (steps 2-4) two more times with fresh solvent.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude lipophilic extract.

Protocol 2: Fractionation to Isolate the Neutral Ketone-Containing Fraction

This protocol separates the neutral compounds (including ketones) from acidic and basic components in the crude extract.

Materials and Equipment:

-

Crude lipophilic extract from Protocol 1

-

Diethyl ether

-

5% aqueous Potassium Hydroxide (KOH) solution

-

Separatory funnel (1 L)

-

Deionized water

-

Anhydrous sodium sulfate

-

Beakers

-

Rotary evaporator

Procedure:

-

Dissolve the crude lipophilic extract in 200 mL of diethyl ether.

-

Transfer the solution to a 1 L separatory funnel.

-

Add 100 mL of 5% aqueous KOH solution to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.

-

Drain the lower aqueous layer.

-

Repeat the washing with 5% KOH two more times.

-

Wash the remaining ether layer with 100 mL of deionized water until the aqueous washing is neutral (check with pH paper).

-

Drain the ether layer into a clean, dry beaker and add anhydrous sodium sulfate to remove any residual water.

-

Filter the dried ether solution to remove the sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to yield the neutral fraction containing this compound.

Protocol 3: Purification by Column Chromatography

This protocol describes the purification of the neutral fraction to isolate this compound using silica gel column chromatography.

Materials and Equipment:

-

Neutral fraction from Protocol 2

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane and Ethyl Acetate (HPLC grade)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Visualizing agent for TLC (e.g., potassium permanganate stain)

-

Rotary evaporator

Procedure:

-

Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the column. Allow the silica to settle, ensuring a well-packed, crack-free stationary phase.

-

Dissolve the neutral fraction in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

Begin eluting the column with 100% hexane, collecting fractions of a suitable volume (e.g., 20 mL).

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

-

Monitor the composition of the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate), and visualize the spots.

-

Combine the fractions that contain the compound of interest (ketones typically elute at moderate polarity).

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified this compound.

Protocol 4: Final Purification by Preparative HPLC

For high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials and Equipment:

-

Partially purified this compound from Protocol 3

-

Preparative HPLC system with a suitable detector (UV or MS)

-

Reversed-phase preparative HPLC column (e.g., C18)

-

Acetonitrile and Water (HPLC grade)

-

Formic acid (optional)

-

Collection vials or fraction collector

-

Lyophilizer or rotary evaporator

Procedure:

-

Dissolve the partially purified sample in the initial mobile phase (e.g., a mixture of acetonitrile and water).

-

Set up the preparative HPLC system with the chosen column and mobile phase. A typical gradient might be from 70% acetonitrile in water to 100% acetonitrile over 30 minutes.

-

Inject the sample onto the column.

-

Monitor the chromatogram and collect the peak corresponding to this compound.

-

Combine the collected fractions containing the pure compound.

-

Remove the mobile phase solvents, for example, by lyophilization or rotary evaporation, to obtain pure this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the extraction and isolation of this compound.

Caption: Workflow for the initial extraction of the crude lipophilic fraction.

Caption: Workflow for the purification and isolation of this compound.

References

Application Notes and Protocols for NMR Analysis of 3-Hexadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides detailed application notes and protocols for the preparation of 3-Hexadecanone samples for NMR analysis. Adherence to these guidelines is crucial for obtaining high-quality, reproducible NMR spectra. This compound, a long-chain aliphatic ketone, presents specific challenges in sample preparation, primarily related to its solubility and potential for signal overlap in the aliphatic region of the NMR spectrum.

Materials and Equipment

-

Analyte: this compound (C₁₆H₃₂O, MW: 240.42 g/mol )

-

Deuterated Solvents: Chloroform-d (CDCl₃), Acetone-d₆, Benzene-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Internal Standard (optional): Tetramethylsilane (TMS)

-

NMR Tubes: High-quality, 5 mm NMR tubes, rated for the operating frequency of the spectrometer.

-

Glassware: Small vials (e.g., 1-dram), Pasteur pipettes, and beakers.

-

Equipment: Analytical balance, vortex mixer, and filtration apparatus (if necessary).

Experimental Protocols

The following diagram illustrates the general workflow for preparing a this compound sample for NMR analysis.

Caption: A flowchart of the key steps in preparing this compound for NMR analysis.

3.2.1. Solvent Selection:

The choice of a deuterated solvent is critical and depends on the solubility of this compound and the desired chemical shift resolution.

-

Chloroform-d (CDCl₃): This is the most common and recommended solvent for non-polar to moderately polar organic compounds like this compound.[1] Be aware that CDCl₃ can be slightly acidic; for acid-sensitive applications, it can be passed through a small plug of basic alumina or potassium carbonate.[2]

-

Acetone-d₆, Benzene-d₆, DMSO-d₆: These are alternative solvents with different magnetic susceptibilities that can be used to resolve overlapping signals or if solubility in CDCl₃ is an issue.[3]

3.2.2. Sample Concentration:

The amount of sample required depends on the type of NMR experiment being performed.[3]

-

¹H NMR: A concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][4] This concentration allows for the acquisition of a high-quality spectrum in a few minutes.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration is required.[3] A sample containing 50-100 mg of this compound in 0.6-0.7 mL of solvent is recommended to obtain a spectrum with a good signal-to-noise ratio in a reasonable time (20-60 minutes).[3][4]

3.2.3. Sample Dissolution and Transfer:

To ensure a homogeneous sample and prevent poor spectral lineshapes, it is best practice to dissolve the sample in a separate vial before transferring it to the NMR tube.[3][4]

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume (typically 0.6-0.7 mL) of the chosen deuterated solvent.[3][4]

-

Vortex the vial until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

-

If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube.[5] This is crucial as suspended particles can severely degrade the quality of the NMR spectrum.[3]

-

Ensure the final volume in the NMR tube results in a sample height of at least 4.5 cm to facilitate proper shimming.[5]

-

Securely cap the NMR tube and label it clearly.

3.2.4. Shimming:

Shimming is the process of adjusting the currents in the shim coils of the NMR spectrometer to optimize the homogeneity of the magnetic field across the sample volume.[6] This is a critical step for obtaining high-resolution spectra with sharp lines and good sensitivity.[7] Both manual and automated shimming routines are available on modern spectrometers.[6] For long-chain aliphatic molecules like this compound, good shimming is essential to resolve the closely spaced methylene signals.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative parameters for the NMR sample preparation of this compound.

Table 1: Recommended Sample Quantities and Volumes

| NMR Experiment | Analyte Mass (mg) | Deuterated Solvent Volume (mL) |

| ¹H NMR | 5 - 25 | 0.6 - 0.7 |

| ¹³C NMR | 50 - 100 | 0.6 - 0.7 |

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (C1) | ~ 0.88 (t) | ~ 14.1 |

| CH₂ (C2) | ~ 1.05 (t) | ~ 7.9 |

| C=O (C3) | - | ~ 211.5 |

| CH₂ (C4) | ~ 2.40 (t) | ~ 42.9 |

| CH₂ (C5) | ~ 1.55 (quint) | ~ 23.9 |

| (CH₂)ₙ (C6-C15) | ~ 1.25 (br s) | ~ 22.7 - 31.9 |

| CH₃ (C16) | ~ 0.88 (t) | ~ 14.1 |

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The broad singlet for the long alkyl chain in ¹H NMR is due to extensive signal overlap.

Troubleshooting

-

Broad or Asymmetric Peaks: This is often due to poor shimming, the presence of particulate matter, or a very concentrated sample.[3][4] Re-shim the instrument, filter the sample, or dilute the sample if necessary.

-

Poor Signal-to-Noise Ratio: For ¹³C NMR, this is a common issue due to the low natural abundance of ¹³C. Increase the sample concentration or the number of scans.

-

Overlapping Aliphatic Signals: The long alkyl chain of this compound will produce a complex, overlapping set of signals in the ¹H NMR spectrum. Higher field NMR instruments (e.g., 600 MHz or greater) will provide better signal dispersion. Two-dimensional NMR techniques, such as COSY and HSQC, can also be employed to aid in the assignment of these signals.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can consistently prepare high-quality NMR samples of this compound, leading to accurate and reliable analytical results.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003424) [hmdb.ca]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. rsc.org [rsc.org]

- 6. This compound [webbook.nist.gov]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Quantitative Analysis of 3-Hexadecanone in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexadecanone is a long-chain aliphatic ketone whose role and concentration in biological systems are not yet well-documented in publicly available scientific literature. However, the analysis of endogenous ketones is of growing interest due to their roles in metabolism, signaling, and as potential biomarkers for various physiological and pathological states. This document provides a comprehensive guide to the quantitative analysis of this compound in biological samples, offering detailed protocols based on established methods for similar analytes, such as other long-chain ketones and aldehydes.

Data Presentation

A thorough review of scientific literature did not yield specific quantitative data for this compound in human or animal biological samples. The following table is provided as a template for researchers to present their own quantitative findings and to facilitate comparison across different studies and methodologies once such data becomes available.

Table 1: Quantitative Data for this compound in Biological Samples (Template)

| Biological Matrix | Subject/Model | Condition | Concentration Range (e.g., ng/mL, µM) | Analytical Method | Reference |

| e.g., Human Plasma | e.g., Healthy Adult | e.g., Fasting | Data Not Available | e.g., GC-MS | [Future Study] |

| e.g., Human Urine | e.g., Diabetic Patient | e.g., Post-prandial | Data Not Available | e.g., LC-MS/MS | [Future Study] |

| e.g., Animal Tissue (Liver) | e.g., Mouse | e.g., Ketogenic Diet | Data Not Available | e.g., GC-MS | [Future Study] |

| e.g., Cell Culture Media | e.g., Hepatocytes | e.g., Fatty Acid Treatment | Data Not Available | e.g., LC-MS/MS | [Future Study] |

Experimental Protocols

The following are detailed protocols for the extraction and quantitative analysis of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on methodologies for similar long-chain ketones and will require validation for this compound specifically.

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation (Human Plasma)

-

Materials:

-

Human plasma (collected in EDTA or heparin tubes)

-

Internal Standard (IS): e.g., 2-Heptadecanone or a stable isotope-labeled this compound (if available)

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Methanol

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma in a glass centrifuge tube, add 50 µL of the internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

-

Add 2 mL of MTBE to the plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

-

Repeat the extraction (steps 3-6) with another 2 mL of MTBE and combine the organic layers.

-

Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Note: Specific ions for this compound and the internal standard need to be determined by analyzing pure standards.

-

Predicted Quantifier Ion for this compound (m/z): 71, 85, 113

-

Predicted Qualifier Ions for this compound (m/z): 57, 99

-

-

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same extraction procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol may be advantageous for less volatile ketones or when derivatization is employed to enhance sensitivity.

1. Sample Preparation (Human Plasma)

-

Materials:

-

Human plasma (collected in EDTA or heparin tubes)

-

Internal Standard (IS): e.g., a stable isotope-labeled this compound

-

Acetonitrile (ACN)

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

Microcentrifuge tubes

-

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph:

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 50% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 50% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Note: MRM transitions (precursor ion -> product ion) must be optimized for this compound and the internal standard by infusing pure standards.

-

Predicted Precursor Ion [M+H]+ for this compound (m/z): 241.2

-

Potential Product Ions: To be determined experimentally.

-

-

3. Calibration and Quantification

-

Follow the same procedure for calibration and quantification as described in the GC-MS protocol, using the LC-MS/MS peak area ratios.

Visualizations

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for this compound is not established, it is likely to be involved in metabolic processes related to other ketone bodies. The following diagram illustrates a general overview of ketone body metabolism and signaling.

Caption: General overview of ketone body metabolism and signaling pathways.

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound in a biological sample.

Caption: Experimental workflow for this compound quantification.

Application Notes and Protocols for the Use of 3-Hexadecanone as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within chromatographic techniques such as Gas Chromatography (GC), the use of a reliable standard is paramount for accurate and precise quantification of analytes. 3-Hexadecanone, a long-chain aliphatic ketone, presents itself as a suitable candidate for an internal and external standard in various analytical applications due to its chemical properties. This document provides detailed application notes and protocols for the utilization of this compound as a standard in analytical method development, with a focus on GC-based methods.

Key Applications:

-

Internal Standard in GC-FID and GC-MS: Due to its structural similarity to long-chain fatty acids, esters, and other lipids, this compound can be employed as an internal standard to correct for variations in sample injection volume and matrix effects.

-

External Standard for Calibration: It can be used to construct calibration curves for the quantification of other ketones or similar compounds.

-

System Suitability Standard: To verify the performance and reproducibility of a chromatographic system.

Physicochemical Properties of this compound